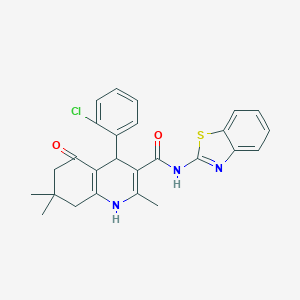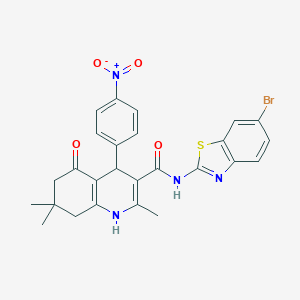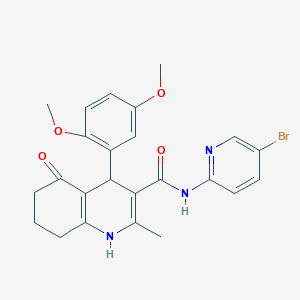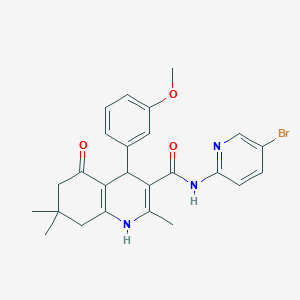![molecular formula C23H19N3OS2 B304298 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile is not fully understood. However, studies suggest that it may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has antioxidant and anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile in lab experiments include its potential anti-cancer activity, antioxidant and anti-inflammatory properties, and potential applications in materials science. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile. These include further investigations into its mechanism of action, toxicity, and potential applications in various fields. Additionally, studies could be conducted to optimize the synthesis method and explore the potential for modifications to the compound to enhance its activity and selectivity.
Méthodes De Synthèse
The synthesis of 4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile involves the reaction of 2-(10H-phenothiazin-10-yl)acetic acid with 4,5,6-trimethyl-2-pyridinecarboxaldehyde and thionyl chloride. The resulting product is then treated with potassium cyanide to obtain the final compound.
Applications De Recherche Scientifique
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising activity against cancer cells and has been studied as a potential anti-cancer agent. In biochemistry, it has been investigated for its antioxidant and anti-inflammatory properties. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics.
Propriétés
Nom du produit |
4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile |
|---|---|
Formule moléculaire |
C23H19N3OS2 |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
4,5,6-trimethyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H19N3OS2/c1-14-15(2)17(12-24)23(25-16(14)3)28-13-22(27)26-18-8-4-6-10-20(18)29-21-11-7-5-9-19(21)26/h4-11H,13H2,1-3H3 |
Clé InChI |
JEQULRULRKFPIN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=C1C)C#N)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
SMILES canonique |
CC1=C(C(=C(N=C1C)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















